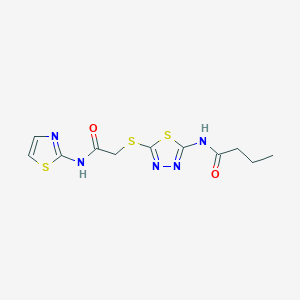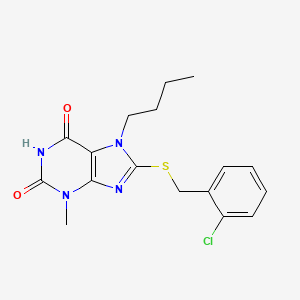
7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BCPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of purine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its selective binding to the A1 adenosine receptor subtype. This binding results in the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This, in turn, leads to a range of downstream effects on various physiological processes, including neurotransmitter release, smooth muscle contraction, and cardiac function.
Biochemical and Physiological Effects:
7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to exhibit a range of biochemical and physiological effects. These include the inhibition of platelet aggregation, the relaxation of smooth muscle, and the modulation of neurotransmitter release. In addition, 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have cardioprotective effects and may be useful in the treatment of ischemic heart disease.
実験室実験の利点と制限
One of the main advantages of using 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its selective binding to the A1 adenosine receptor subtype. This makes it a valuable tool for investigating the function of this receptor in different tissues and organs. However, one limitation of using 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is that it may have off-target effects on other adenosine receptor subtypes, which could confound experimental results.
将来の方向性
There are several potential future directions for research on 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of more selective and potent A1 adenosine receptor agonists and antagonists based on the structure of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione. Another potential direction is the investigation of the role of the A1 adenosine receptor in various disease states, such as ischemic heart disease and neurodegenerative disorders. Finally, the use of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione as a tool for studying the role of adenosine receptors in cancer biology is another promising area of future research.
合成法
The synthesis of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves the reaction of 2-chlorobenzyl mercaptan with 7-butyl-3-methylxanthine in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its use as a tool for studying the role of adenosine receptors in various physiological processes. 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to selectively bind to the A1 adenosine receptor subtype, making it a valuable tool for investigating the function of this receptor in different tissues and organs.
特性
IUPAC Name |
7-butyl-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-7-5-6-8-12(11)18/h5-8H,3-4,9-10H2,1-2H3,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFINTAOXOVXES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

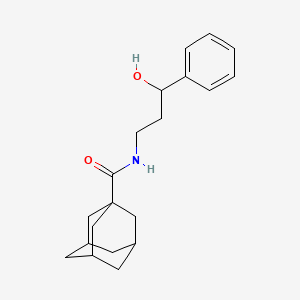
![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)

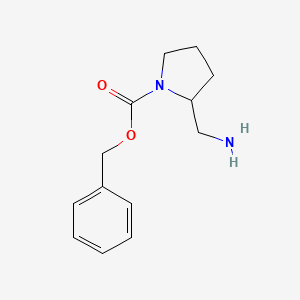
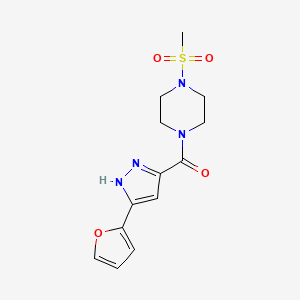



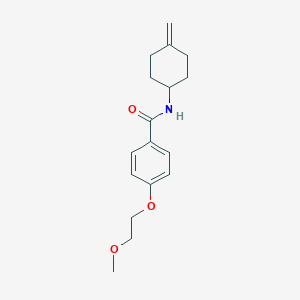
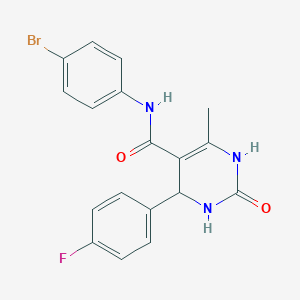
![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
